3-(6-Morpholino-3-pyridazinyl)aniline
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Overview
Description
3-(6-Morpholino-3-pyridazinyl)aniline is a compound that features a morpholine ring attached to a pyridazine ring, which is further connected to an aniline group
Mechanism of Action
Target of Action
The primary target of 3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline is the c-Met enzyme , a receptor tyrosine kinase (RTK) family . This enzyme is known to be overexpressed and mutated in a variety of human cancer types .
Mode of Action
3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline interacts with the c-Met enzyme, inhibiting its activity . This inhibition disrupts the enzyme’s normal function, leading to changes in cellular processes such as proliferation, scattering, invasion, and metastasis of tumor cells .
Biochemical Pathways
The inhibition of the c-Met enzyme affects several downstream signaling pathways. These include the MAPK, PIP3K, and STAT pathways , which are involved in tumorigenic invasive growth, migration, proliferation, survival, and metastasis .
Result of Action
The result of 3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline’s action is the inhibition of the c-Met enzyme, leading to a decrease in tumorigenic invasive growth, migration, proliferation, survival, and metastasis . This could potentially slow the progression of certain types of cancer where the c-Met enzyme is overexpressed or mutated .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with aryl boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Morpholino-3-pyridazinyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(6-Morpholino-3-pyridazinyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It could be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities with 3-(6-Morpholino-3-pyridazinyl)aniline.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-based pharmaceuticals, are also similar.
Uniqueness
This compound is unique due to the combination of the morpholine and pyridazine rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(6-morpholin-4-ylpyridazin-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-12-3-1-2-11(10-12)13-4-5-14(17-16-13)18-6-8-19-9-7-18/h1-5,10H,6-9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMULEGXJUEESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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